molecular formula C46H55Cl2NO16 B601183 Impureza 1 de Docetaxel CAS No. 158810-73-2

Impureza 1 de Docetaxel

Número de catálogo: B601183
Número CAS: 158810-73-2
Peso molecular: 948.83
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Docetaxel Impurity 1 is a byproduct formed during the synthesis of Docetaxel, a chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug. Docetaxel Impurity 1 is one such impurity that needs to be monitored and controlled during the production of Docetaxel .

Aplicaciones Científicas De Investigación

Analytical Methodologies

The detection and quantification of Docetaxel Impurity 1 are critical for ensuring the quality and safety of pharmaceutical products. Recent studies have developed advanced chromatographic methods to address these challenges.

Ultra Performance Liquid Chromatography (UPLC) Methodology:

  • A novel UPLC method was developed to quantify Docetaxel and its related impurities, including Docetaxel Impurity 1. This method demonstrated high precision and accuracy, with limits of quantification (LOQ) for impurities as low as 0.004% to 0.006% .
  • The method's stability-indicating capability was validated through forced degradation studies, confirming the separation of Docetaxel from its impurities under various stress conditions (e.g., acidic, basic, oxidative) .

HPLC Techniques:

  • High-performance liquid chromatography (HPLC) methods have also been employed to evaluate the pharmaceutical quality of Docetaxel injections. These methods achieved LOQ values below 0.2 µg/ml for known impurities .
  • The precision of HPLC methods was evaluated with relative standard deviations (RSD) for impurities below 5%, ensuring reliable results for quality control .

Stability Studies

Stability studies are essential for understanding the behavior of Docetaxel formulations over time. Research indicates that different impurities can affect the stability and efficacy of Docetaxel.

Degradation Studies:

  • Studies have shown that several degradation products arise during storage and handling of Docetaxel formulations. The identification and characterization of these degradation products are crucial for assessing their impact on therapeutic outcomes .
  • The stability-indicating methodologies developed allow for the differentiation between drug-related impurities and degradation products, which is vital for maintaining the integrity of pharmaceutical formulations .

Clinical Implications

The presence of impurities such as Docetaxel Impurity 1 can influence clinical outcomes and patient safety.

Clinical Toxicity Observations:

  • Observational studies have highlighted differences in clinical toxicity associated with various formulations of Docetaxel. Formulations with lower impurity content demonstrated reduced incidences of adverse effects such as anemia and hypersensitivity reactions .
  • Conversely, higher impurity levels were linked to increased toxicity profiles, necessitating careful monitoring during treatment .

Combination Therapies:

  • Recent clinical trials have investigated the efficacy of combination therapies involving Docetaxel and other agents (e.g., S-1) for treating advanced gastric cancer. The addition of Docetaxel has shown superior survival benefits compared to monotherapy, underscoring its importance in enhancing therapeutic efficacy despite potential impurity concerns .

Summary Table of Findings

Study Type Methodology Findings
Analytical MethodologyUPLCHigh precision; LOQ < 0.006% for impurities .
Analytical MethodologyHPLCLOQ < 0.2 µg/ml; RSD < 5% for precision .
Stability StudyForced DegradationIdentification of degradation products; stability confirmed .
Clinical ObservationToxicity StudyLower impurities correlate with reduced adverse effects .
Clinical TrialCombination TherapyEnhanced survival rates with combination therapy .

Mecanismo De Acción

Target of Action

Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel Impurity 1 interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of Docetaxel Impurity 1 with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Docetaxel Impurity 1 is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Docetaxel Impurity 1 prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of Docetaxel Impurity 1 are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .

Result of Action

The primary result of the action of Docetaxel Impurity 1 is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, Docetaxel Impurity 1 causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .

Action Environment

The action, efficacy, and stability of Docetaxel Impurity 1 can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of Docetaxel Impurity 1 could potentially be enhanced through similar methods.

Análisis Bioquímico

Biochemical Properties

Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .

Cellular Effects

The effects of Docetaxel Impurity 1 on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, Docetaxel Impurity 1 exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Docetaxel Impurity 1 have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .

Dosage Effects in Animal Models

In animal models, the effects of Docetaxel Impurity 1 have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .

Metabolic Pathways

Docetaxel Impurity 1 is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .

Transport and Distribution

The transport and distribution of Docetaxel Impurity 1 within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .

Subcellular Localization

The subcellular localization of Docetaxel Impurity 1 is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .

Métodos De Preparación

The preparation of Docetaxel Impurity 1 involves synthetic routes similar to those used in the synthesis of Docetaxel. The process typically includes the following steps:

Análisis De Reacciones Químicas

Docetaxel Impurity 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Docetaxel Impurity 1 can be compared with other impurities formed during the synthesis of Docetaxel, such as:

    Docetaxel Impurity E: This impurity is formed during the esterification step and has a similar chemical structure to Docetaxel Impurity 1.

    Docetaxel Impurity F: This impurity is formed during the acylation step and has a different chemical structure compared to Docetaxel Impurity 1.

    Docetaxel Impurity G: This impurity is formed during the cyclization step and has a unique chemical structure compared to Docetaxel Impurity 1.

The uniqueness of Docetaxel Impurity 1 lies in its specific formation pathway and its potential impact on the quality and safety of Docetaxel .

Actividad Biológica

Docetaxel is a widely used chemotherapeutic agent, primarily for treating various cancers, including breast, lung, and prostate cancers. However, the presence of impurities, such as Docetaxel Impurity 1 (commonly referred to as 7-epidocetaxel), raises concerns regarding its biological activity and potential effects on treatment outcomes. This article explores the biological activity of Docetaxel Impurity 1, focusing on its pharmacological properties, mechanisms of action, and implications for cancer therapy.

Chemical Structure and Properties

Docetaxel Impurity 1 is an isomer of docetaxel characterized by a hydroxyl group at the C7 position. This structural modification can influence its pharmacokinetics and pharmacodynamics compared to the parent compound.

Cytotoxicity

Research has shown that 7-epidocetaxel exhibits reduced cytotoxic effects compared to docetaxel. In vitro studies demonstrated that the IC50 values for 7-epidocetaxel were significantly higher than those for docetaxel across various cancer cell lines, indicating lower potency in inducing cell death .

Like docetaxel, 7-epidocetaxel acts by stabilizing microtubules and inhibiting their depolymerization, which disrupts mitotic spindle formation during cell division. However, the efficacy of this mechanism may be compromised due to its altered binding affinity to tubulin .

Comparative Biological Activity

The following table summarizes key differences between docetaxel and its impurity:

Parameter Docetaxel Docetaxel Impurity 1 (7-epidocetaxel)
IC50 (μM) Lower (more potent)Higher (less potent)
Mechanism of Action Microtubule stabilizationSimilar but less effective
Cytotoxicity HighModerate
Clinical Relevance Approved for useLimited data; potential safety concerns

Case Studies

A study conducted on the metabolic profile of docetaxel indicated that 7-epidocetaxel was present in significant quantities in plasma samples post-administration . In patients treated with docetaxel, the mean concentration of 7-epidocetaxel was found to be approximately 14.4% of total plasma levels at the end of infusion (EOI) . This suggests that while it is a minor component, it could still contribute to overall drug activity and potential side effects.

Another investigation focused on the in vivo antitumor properties of 7-epidocetaxel showed that it retained some level of antitumor activity but was less effective than docetaxel in xenograft models . The study highlighted the need for further research to fully understand its implications in clinical settings.

Safety Profile

The safety profile of docetaxel is well-documented; however, data specifically regarding 7-epidocetaxel is limited. Preliminary studies suggest that while it may have a lower efficacy, it could also exhibit a different toxicity profile compared to docetaxel, necessitating caution in its evaluation .

Propiedades

Número CAS

158810-73-2

Fórmula molecular

C46H55Cl2NO16

Peso molecular

948.83

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.